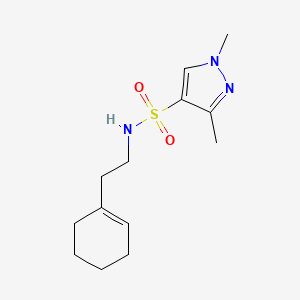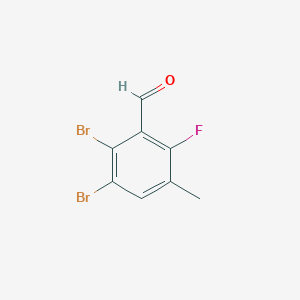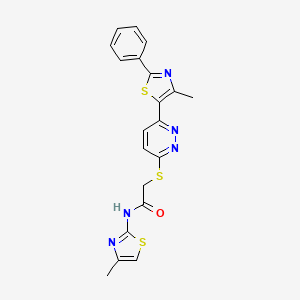
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is described, where various substitutions at the carbon adjacent to the amide nitrogen were explored. The synthesis involved the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents, leading to a series of potent compounds . Although the exact synthesis of the compound is not detailed, the methods described in the paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The determination of absolute configuration of related 2-(2-oxo-3-indolyl)acetamide derivatives was achieved through 1H NMR spectra analysis of their phenylethylamide diastereomers. DFT calculations were used to predict the conformational preferences of these diastereomeric amides, which were confirmed by experimental results and validated through X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the compound .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insights into the reactivity of structurally related molecules. For instance, the presence of a thioacetamide bridge in the compounds studied indicates a potential site for intramolecular interactions, such as hydrogen bonding, which could influence the chemical behavior of the compound . This information could be useful in predicting the reactivity of the thioacetamide moiety in the compound of interest.
Physical and Chemical Properties Analysis
The papers do not directly report on the physical and chemical properties of the specific compound. However, the crystal structures of related acetamide derivatives reveal a folded conformation about the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation . These structural details can have significant implications for the physical properties such as solubility and chemical properties like stability and reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues of Carcinogens
A study on thiophene analogues of carcinogens, like benzidine and 4-aminobiphenyl, synthesized to evaluate potential carcinogenicity. These compounds, including thiophene derivatives, were evaluated using in vitro assays to predict their carcinogenic potential, casting doubt on their ability to cause tumors in vivo despite indicating potential carcinogenicity (J. Ashby et al., 1978).
Pharmacological Effects of AR-A000002
Research on AR-A000002, a selective 5-HT1B antagonist, demonstrated its anxiolytic and antidepressant potential. This compound functions by antagonizing 5-HT1B receptors in vivo, suggesting its utility in treating anxiety and affective disorders (T. Hudzik et al., 2003).
ER to Synapse Trafficking of NMDA Receptors
A review focused on the molecular mechanisms involved in the trafficking of NMDA receptors from the endoplasmic reticulum to synapses. Understanding these processes is crucial for developing treatments for psychiatric and neurological diseases associated with abnormalities in NMDA receptor functioning (M. Horak et al., 2014).
Synthesis and Activities of Piracetam Derivatives
An article reviewed the synthesis and pharmacological activities of piracetam and its derivatives, highlighting their potential in treating CNS disorders, alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. Piracetam derivatives are noted for improving learning, memory, and brain metabolism (Nidhi Dhama et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-7-9-20(10-8-18)26-24(29)17-31-23-15-28(22-6-4-3-5-21(22)23)16-25(30)27-13-11-19(2)12-14-27/h3-10,15,19H,11-14,16-17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBNOHATMXRZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)

![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)
![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508626.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2508627.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2508630.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)

![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)